molecular formula C7H8AsNO4 B14723599 3-Amino-4-(dihydroxyarsanyl)benzoic acid CAS No. 5425-73-0

3-Amino-4-(dihydroxyarsanyl)benzoic acid

Cat. No.: B14723599
CAS No.: 5425-73-0
M. Wt: 245.06 g/mol
InChI Key: XYGYABSZSGSTKJ-UHFFFAOYSA-N
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Description

3-Amino-4-(dihydroxyarsanyl)benzoic acid is an organoarsenic compound that features both amino and dihydroxyarsanyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(dihydroxyarsanyl)benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to form 3-nitro-4-chlorobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

    Arsenation: The amino group is then reacted with an arsenic-containing reagent, such as arsenic trioxide, under controlled conditions to introduce the dihydroxyarsanyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The dihydroxyarsanyl group can undergo oxidation to form arsenate derivatives.

    Reduction: The compound can be reduced to form simpler arsenic-containing compounds.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Arsenate derivatives.

    Reduction: Simpler arsenic-containing compounds.

    Substitution: Acylated or alkylated derivatives of the original compound.

Chemistry:

  • Used as a precursor in the synthesis of complex organoarsenic compounds.
  • Employed in the study of arsenic chemistry and its interactions with organic molecules.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry:

  • Utilized in the development of advanced materials, such as arsenic-containing polymers and coatings.

Mechanism of Action

The mechanism by which 3-Amino-4-(dihydroxyarsanyl)benzoic acid exerts its effects involves interactions with cellular components, particularly proteins and enzymes. The dihydroxyarsanyl group can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

    3-Amino-4-hydroxybenzoic acid: Lacks the dihydroxyarsanyl group, making it less reactive in certain chemical reactions.

    4-Amino-3-hydroxybenzoic acid: Similar structure but different positioning of functional groups, leading to different chemical properties.

    3-Amino-4-(methylthio)benzoic acid: Contains a methylthio group instead of a dihydroxyarsanyl group, resulting in different reactivity and applications.

Uniqueness: 3-Amino-4-(dihydroxyarsanyl)benzoic acid is unique due to the presence of the dihydroxyarsanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5425-73-0

Molecular Formula

C7H8AsNO4

Molecular Weight

245.06 g/mol

IUPAC Name

3-amino-4-dihydroxyarsanylbenzoic acid

InChI

InChI=1S/C7H8AsNO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11)

InChI Key

XYGYABSZSGSTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)[As](O)O

Origin of Product

United States

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